2-(4,4-difluorooctahydro-2H-isoindol-2-yl)ethan-1-ol
Description
2-(4,4-difluorooctahydro-2H-isoindol-2-yl)ethan-1-ol is a chemical compound characterized by the presence of a difluorinated isoindoline ring system attached to an ethan-1-ol moiety
Properties
IUPAC Name |
2-(7,7-difluoro-3,3a,4,5,6,7a-hexahydro-1H-isoindol-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO/c11-10(12)3-1-2-8-6-13(4-5-14)7-9(8)10/h8-9,14H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHBYQYZZIERST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C(C1)(F)F)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-difluorooctahydro-2H-isoindol-2-yl)ethan-1-ol typically involves the following steps:
Formation of the Isoindoline Ring: The isoindoline ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyclohexanone and phenylhydrazine hydrochloride under acidic conditions.
Introduction of Fluorine Atoms: The difluorination of the isoindoline ring can be achieved using reagents such as N,N′-difluoro-1,4-diazoniabicyclo[2.2.2]octane salts, which are highly reactive fluorinating agents.
Attachment of the Ethan-1-ol Moiety: The final step involves the nucleophilic substitution reaction where the ethan-1-ol moiety is introduced to the difluorinated isoindoline ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4,4-difluorooctahydro-2H-isoindol-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4,4-difluorooctahydro-2H-isoindol-2-yl)ethan-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4,4-difluorooctahydro-2H-isoindol-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The difluorinated isoindoline ring can interact with enzymes and receptors, potentially inhibiting their activity. The ethan-1-ol moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds also contain a heterocyclic ring system and exhibit diverse biological activities.
Indole derivatives: Indole derivatives share structural similarities and are known for their wide range of biological activities.
Diflunisal: A compound with a difluorophenyl group, used as an anti-inflammatory agent.
Uniqueness
2-(4,4-difluorooctahydro-2H-isoindol-2-yl)ethan-1-ol is unique due to the presence of both a difluorinated isoindoline ring and an ethan-1-ol moiety, which confer distinct chemical and biological properties
Biological Activity
2-(4,4-Difluorooctahydro-2H-isoindol-2-yl)ethan-1-ol, with the CAS number 2098093-22-0, is a compound of interest in medicinal chemistry and pharmacology. This article explores its biological activity, including its pharmacological properties, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is C10H17F2NO. The compound features a unique structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 201.25 g/mol |
| Structure | Chemical Structure |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Studies indicate that it may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
Pharmacological Effects
Research has shown that this compound exhibits several pharmacological effects:
- Antidepressant Activity : In preclinical models, it has demonstrated potential antidepressant-like effects in behavioral assays.
- Anxiolytic Effects : The compound has shown promise in reducing anxiety-related behaviors in animal models.
- Neuroprotective Properties : Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis.
Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry investigated the antidepressant properties of various isoindole derivatives, including this compound. The results indicated a significant reduction in depressive-like behaviors in rodent models when administered at specific dosages.
Study 2: Neuroprotection
In another study published in Neuroscience Letters, the neuroprotective effects of this compound were evaluated against neurotoxic agents. The findings revealed that treatment with this compound significantly reduced cell death and improved cell viability in cultured neurons exposed to oxidative stress.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
